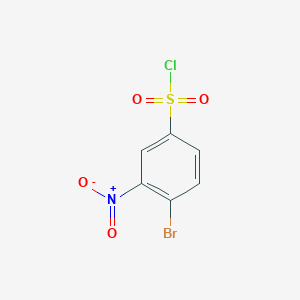

4-Bromo-3-nitrobenzenesulfonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJQQLFBGSDTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-22-5 | |

| Record name | 4-bromo-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Insights and Reactivity Studies of 4 Bromo 3 Nitrobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The reactivity of 4-bromo-3-nitrobenzenesulfonyl chloride is dominated by nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group (-SO₂Cl). This moiety is a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. The presence of two strong electron-withdrawing groups, a nitro group in the meta position and a bromo group in the para position relative to the sulfonyl chloride, significantly enhances the electrophilicity of the sulfur center. This activation facilitates the displacement of the chloride ion, which is an effective leaving group. The primary mechanistic pathway for these transformations is a bimolecular nucleophilic substitution (Sₙ2) mechanism. beilstein-journals.orgnih.gov

The solvolysis of arenesulfonyl chlorides, including derivatives like this compound, has been extensively studied to elucidate the nature of the reaction mechanism. Overwhelming evidence points towards a bimolecular Sₙ2 pathway rather than a unimolecular Sₙ1 mechanism involving a sulfonyl cation intermediate. nih.gov In the Sₙ2 process, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. nih.gov

The solvent plays a crucial role in the solvolysis of sulfonyl chlorides, influencing both the reaction rate and confirming the mechanistic pathway. Studies in various aqueous-organic solvent mixtures, such as aqueous dioxane and aqueous acetone, show reaction kinetics consistent with a bimolecular mechanism. beilstein-journals.orgnih.gov For an Sₙ2 reaction, the transition state is more polar than the reactants, but charge is also more dispersed than in an Sₙ1 transition state. The sensitivity of the reaction rate to solvent nucleophilicity and ionizing power, often analyzed using the extended Grunwald-Winstein equation, provides strong evidence for the Sₙ2 character.

Kinetic solvent isotope effect (KSIE) studies, which compare reaction rates in H₂O versus D₂O, further support a bimolecular mechanism. For the hydrolysis of related sulfonyl chlorides, KSIE values are typically in the range of 1.5 to 1.75. nih.gov These values are significantly greater than those expected for an Sₙ1 reaction (around 1.1-1.25) and are indicative of a mechanism where the solvent molecule acts as a nucleophile in the rate-determining step, often with general-base catalysis from another solvent molecule.

The thermodynamic activation parameters provide deep insight into the transition state of the solvolysis reaction. For the hydrolysis of substituted benzenesulfonyl chlorides, these parameters have been precisely determined. nih.govrsc.org A key indicator of the Sₙ2 mechanism is a large, negative entropy of activation (ΔS‡). nih.gov This is because the formation of the transition state involves bringing two molecules (the sulfonyl chloride and a solvent molecule) together, resulting in a more ordered system and a decrease in entropy.

Table 1: Activation Parameters for the Hydrolysis of 4-Substituted Benzenesulfonyl Chlorides

| Substituent (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

|---|---|---|---|

| p-OCH₃ | 16.3 | -16.1 | nih.gov |

| p-CH₃ | 17.0 | -14.7 | nih.gov |

| H | 17.2 | -15.1 | nih.gov |

| p-Br | 17.9 | -13.6 | nih.gov |

| p-NO₂ | 18.9 | -11.2 | nih.gov |

One of the most significant reactions of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. ekb.eg This transformation is a cornerstone of medicinal chemistry and organic synthesis. libretexts.org The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the expulsion of the chloride ion and deprotonation of the nitrogen, typically by a second equivalent of the amine or an added base. libretexts.org The general reaction is robust and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl generated. ekb.eg

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org The 4-bromo-3-nitrobenzenesulfonyl group can serve as an effective protecting group for amines. Upon reaction with an amine, it forms a stable sulfonamide. The resulting sulfonamide nitrogen is significantly less nucleophilic and less basic than the parent amine due to the delocalization of the nitrogen lone pair into the powerful electron-withdrawing sulfonyl group. libretexts.org

The strong electron-withdrawing nature of the nitro- and bromo-substituted aryl ring makes this particular sulfonamide group robust under many reaction conditions. Importantly, nitrobenzenesulfonyl (nosyl) protecting groups can be selectively removed under specific, mild conditions that often leave other protecting groups, such as Boc or Cbz, intact. researchgate.net Deprotection is typically achieved via nucleophilic aromatic substitution, where a thiol reagent (like thiophenol or mercaptoethanol) in the presence of a base attacks the aromatic ring, inducing cleavage of the sulfur-nitrogen bond to release the free amine in high yield. researchgate.net

Table 2: N-Protection of Amines using Nitrobenzenesulfonyl Chlorides

| Protecting Group | Installation Conditions | Removal (Deprotection) Conditions | Reference |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl (Ns) | Amine, 2-nitrobenzenesulfonyl chloride, base (e.g., pyridine, Et₃N) | Thiophenol (PhSH) and Cs₂CO₃ in DMF; or Mercaptoethanol (HSCH₂CH₂OH) and DBU in DMF | researchgate.net |

| 4-Nitrobenzenesulfonyl (Ns) | Amine, 4-nitrobenzenesulfonyl chloride, base (e.g., pyridine, Et₃N) | Thiol and base | google.com |

| 2,4-Dinitrobenzenesulfonyl (DNs) | Amine, 2,4-dinitrobenzenesulfonyl chloride, base | Thiol (e.g., HSCH₂CH₂OH or PhSH) alone in DMF | researchgate.net |

In molecules containing multiple nucleophilic sites, particularly polyamines, achieving regiochemical control during sulfonylation is a critical challenge. The reaction of this compound can be directed to a specific amine based on differences in nucleophilicity and steric hindrance.

Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, leading to preferential sulfonylation at the primary position. In cases where multiple primary or secondary amines are present, subtle differences in their electronic environment and steric accessibility will dictate the reaction's regioselectivity. The basicity of the amine plays a significant role; more basic amines tend to react faster. researchgate.net By carefully controlling reaction conditions such as temperature, solvent, and the rate of addition of the sulfonyl chloride, it is often possible to achieve selective derivatization of the most reactive amine group. For substrates with both amino and hydroxyl groups, the greater nucleophilicity of the amine typically ensures chemoselective formation of the sulfonamide over the sulfonate ester.

Reaction with Alcohols and Phenols: Sulfonate Ester Synthesis

This compound serves as a key reagent in the synthesis of sulfonate esters through its reaction with alcohols and phenols. This transformation proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The oxygen atom of the alcohol or phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding sulfonate ester. These reactions are typically efficient and widely used for creating the sulfonate ester moiety, which is a potent electrophile in its own right and can serve as a protecting group for alcohols. researchgate.net

The general reaction can be summarized as follows:

Reaction with Alcohols: R-OH + 4-Bromo-3-nitro-C₆H₃SO₂Cl → 4-Bromo-3-nitro-C₆H₃SO₂OR + HCl

Reaction with Phenols: Ar-OH + 4-Bromo-3-nitro-C₆H₃SO₂Cl → 4-Bromo-3-nitro-C₆H₃SO₂OAr + HCl

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the hydrogen chloride (HCl) produced during the reaction.

Table 1: Examples of Sulfonate Ester Synthesis

| Nucleophile | Product Name |

|---|---|

| Methanol | Methyl 4-bromo-3-nitrobenzenesulfonate |

| Ethanol | Ethyl 4-bromo-3-nitrobenzenesulfonate |

| Phenol | Phenyl 4-bromo-3-nitrobenzenesulfonate |

Reactivity with Other Nucleophiles (e.g., Hydrazines, Thiols)

The electrophilic nature of the sulfonyl chloride group in this compound allows it to react with a variety of other nucleophiles, including hydrazines and thiols.

Reaction with Hydrazines: The reaction with hydrazine hydrate typically leads to the formation of the corresponding sulfonohydrazide. In this reaction, the terminal nitrogen atom of hydrazine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride to displace the chloride. This reaction is analogous to the formation of pyrazolines from other bromo-nitro compounds upon reaction with hydrazine. nih.gov

Reaction: 4-Bromo-3-nitro-C₆H₃SO₂Cl + N₂H₄ → 4-Bromo-3-nitro-C₆H₃SO₂NHNH₂ + HCl

Reaction with Thiols: Thiols (mercaptans) react with sulfonyl chlorides to form thiosulfonate esters. The sulfur atom of the thiol is a potent nucleophile and readily attacks the sulfonyl chloride.

Reaction: 4-Bromo-3-nitro-C₆H₃SO₂Cl + R-SH → 4-Bromo-3-nitro-C₆H₃SO₂SR + HCl

It is important to note that under different conditions, such as with reducing agents like triphenylphosphine, arylsulfonyl chlorides can be reduced to the corresponding arylthiols. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Further Functionalization and Regioselectivity Considerations

Further functionalization of the benzene ring of this compound via electrophilic aromatic substitution (EAS) presents a significant challenge. The benzene ring is substituted with three electron-withdrawing groups: bromo, nitro, and sulfonyl chloride. These groups deactivate the ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.eduvanderbilt.edu Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh reaction conditions, if they proceed at all. wikipedia.org

The regioselectivity of any potential substitution is governed by the directing effects of the three existing substituents. The position of the incoming electrophile is determined by the cumulative influence of these groups on the stability of the intermediate carbocation (arenium ion). vanderbilt.edu

Directing Effects of Bromo, Nitro, and Sulfonyl Chloride Groups

The directing effects of the substituents on the aromatic ring are a consequence of both inductive and resonance effects. msu.edu

Bromo Group: Halogens are deactivating due to their strong electron-withdrawing inductive effect. vanderbilt.edu However, they possess lone pairs of electrons that can be donated into the ring via resonance, which stabilizes the carbocation intermediate when the attack is at the ortho or para positions. msu.edulibretexts.org Consequently, the bromo group is an ortho, para-director.

Nitro Group: The nitro group is a powerful deactivating group due to both strong inductive electron withdrawal and resonance electron withdrawal. msu.edulibretexts.org These effects destabilize the carbocation intermediate, particularly when the attack is at the ortho or para positions. Therefore, the nitro group is a meta-director. libretexts.orgyoutube.com

Sulfonyl Chloride Group: Similar to the nitro group, the sulfonyl chloride group is strongly deactivating because the highly electronegative oxygen atoms pull electron density away from the ring through both induction and resonance. This deactivation is most pronounced at the ortho and para positions, making the sulfonyl chloride group a meta-director. libretexts.org

Considering the positions on the ring (C1-Br, C2-H, C3-NO₂, C4-SO₂Cl, C5-H, C6-H), the directing effects are as follows:

The bromo group at C1 directs an incoming electrophile to positions C2 and C6.

The nitro group at C3 directs to position C5.

The sulfonyl chloride group at C4 directs to positions C2 and C6.

The combined powerful deactivating effects make substitution unlikely. However, if a reaction were forced, the least deactivated positions would be C2 and C6, which are favored by two of the three groups (bromo and sulfonyl chloride).

Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Direct Arylation)

The carbon-bromine bond in this compound provides a reactive handle for various metal-catalyzed transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nobelprize.orgsigmaaldrich.com

The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki or Negishi reactions) and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound, such as a boronic acid or ester, in the presence of a base. nobelprize.org It is a versatile method for forming biaryl compounds.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene. sigmaaldrich.com

Direct Arylation: This is a more recent development where the aryl bromide is coupled directly with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize the coupling partner. researchgate.netrsc.org Benzenesulfonyl chlorides themselves have been used as coupling partners in some direct arylation reactions. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 4-(Aryl)-3-nitrobenzenesulfonyl chloride |

| Heck | Alkene (R-CH=CH₂) | 4-(Alkenyl)-3-nitrobenzenesulfonyl chloride |

| Sonogashira | Terminal alkyne (R-C≡CH) | 4-(Alkynyl)-3-nitrobenzenesulfonyl chloride |

| Buchwald-Hartwig | Amine (R₂NH) | 4-(Amino)-3-nitrobenzenesulfonyl chloride |

These transformations highlight the synthetic utility of this compound as a building block for more complex molecules, particularly in the pharmaceutical and materials science industries. nih.govnobelprize.org

Scope and Limitations with Diverse Coupling Partners

The scope of palladium-catalyzed cross-coupling reactions with this compound as a substrate is largely dictated by the reactivity of the C-Br bond. A variety of coupling partners can theoretically be employed, although the strongly deactivating nature of the nitro and sulfonyl chloride groups can necessitate more forcing reaction conditions.

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Organoboronic acids/esters | Biaryl compounds |

| Heck Coupling | Alkenes | Substituted styrenes |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines | Diaryl amines |

Limitations:

Steric Hindrance: The ortho-position of the bromine atom to the bulky sulfonyl chloride group may sterically hinder the approach of the palladium catalyst and the coupling partner.

Electronic Effects: The electron-withdrawing nitro and sulfonyl chloride groups deactivate the aromatic ring, potentially slowing down the rate of oxidative addition.

Competing Reactivity: The sulfonyl chloride group can undergo side reactions, such as hydrolysis or reaction with nucleophilic coupling partners, under certain conditions. The nitro group is also susceptible to reduction under some catalytic conditions.

Catalyst Inhibition: The presence of sulfur-containing compounds can sometimes lead to catalyst poisoning, although this is less common with sulfonyl chlorides compared to thiols.

Other Transition Metal-Mediated Processes

Beyond palladium, other transition metals such as nickel, copper, and iron can also mediate cross-coupling reactions of aryl halides. Nickel catalysts, in particular, have shown promise in coupling unreactive aryl chlorides and could potentially be effective for the C-Br bond of this compound, possibly offering different reactivity profiles or functional group tolerance compared to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, could also be envisioned for the formation of C-N or C-O bonds at the bromine-substituted position.

Reduction Chemistry

The presence of both a nitro group and a sulfonyl chloride group makes the reduction chemistry of this compound particularly rich and complex. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions, allowing for the selective formation of various products.

Electrochemical Reduction Mechanisms and Reactive Intermediates (e.g., Radical Anions, Arylsulfinyl Radicals)

Electrochemical studies on nitro-substituted benzenesulfonyl chlorides reveal that the reduction mechanism is significantly influenced by the position of the nitro group. For a compound like this compound, where the nitro group is meta to the sulfonyl chloride, the electrochemical reduction is expected to proceed through a stepwise mechanism.

This process begins with a one-electron transfer to form a radical anion intermediate. This radical anion can then undergo cleavage of the S-Cl bond to generate an arylsulfinyl radical and a chloride anion. The arylsulfinyl radical is a key reactive intermediate that can subsequently undergo further reduction or dimerization.

In contrast, for nitro-substituted benzenesulfonyl chlorides with ortho or para nitro groups, a "sticky" dissociative electron transfer mechanism is observed, where the electron transfer and S-Cl bond cleavage are concerted. The difference in mechanism is attributed to the degree of orbital overlap between the nitro group's π* orbital and the S-Cl σ* orbital.

Upon further reduction, the arylsulfinyl radicals can lead to the formation of diaryl disulfones, which are themselves electroactive and can participate in autocatalytic reduction cycles.

Chemoselective Reduction to Sulfonic Acids or Thioethers

The selective reduction of this compound allows for the targeted synthesis of other important sulfur-containing compounds.

Reduction to Sulfonic Acids: The sulfonyl chloride can be readily hydrolyzed to the corresponding sulfonic acid, 4-bromo-3-nitrobenzenesulfonic acid, typically by treatment with water or a dilute base. This reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid.

Reduction to Thioethers: The conversion of the sulfonyl chloride to a thioether represents a more significant reduction. This can be achieved through various methods, often involving a deoxygenation step. One approach involves the use of a phosphine reagent to form a transient intermediate that can be trapped by a nucleophile. Alternatively, transition metal-catalyzed methods have been developed for the direct coupling of sulfonyl chlorides with organometallic reagents to form thioethers. The chemoselectivity of these reactions in the presence of the nitro and bromo groups would need to be carefully controlled. For instance, a mild reducing agent that selectively targets the sulfonyl chloride without affecting the nitro group would be required.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic effects of the bromo and nitro substituents on the aromatic ring.

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. Its presence significantly deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. In the context of nucleophilic aromatic substitution, the nitro group would strongly activate the ring, particularly at the positions ortho and para to it (the bromo and the hydrogen at C-5).

Bromo Group (-Br): The bromo substituent is an interesting case, as it is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect, but it is an ortho-, para-director due to the electron-donating resonance effect of its lone pairs.

The combined effect of these two substituents on the reactivity of the sulfonyl chloride group is primarily electronic. Both the nitro and bromo groups are electron-withdrawing, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This enhanced electrophilicity makes the sulfonyl chloride more susceptible to nucleophilic attack, for example, in reactions with amines to form sulfonamides or in hydrolysis to form the sulfonic acid.

Electronic Effects: Inductive and Resonance Contributions of Bromine and Nitro Groups

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of the bromine and nitro substituents. These effects, namely the inductive and resonance effects, alter the electron density of the benzene ring and the sulfonyl chloride group, thereby dictating the compound's behavior in chemical reactions.

Nitro Substituent: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. The high electronegativity of the nitrogen and oxygen atoms results in a strong electron-withdrawing inductive effect (-I). d-nb.infowikipedia.org Furthermore, the nitro group can delocalize the π-electrons of the benzene ring onto its own structure, which is a strong electron-withdrawing resonance effect (-R). organic-chemistry.orgd-nb.info This combined effect significantly reduces the electron density of the aromatic ring, making it highly deactivated towards electrophilic substitution. The electron-withdrawing nature of the nitro group is more pronounced than its inductive effect. d-nb.info

The combined influence of the bromine and nitro groups in this compound results in a highly electron-deficient aromatic ring. This deactivation has a profound impact on the reactivity of the sulfonyl chloride group and the aromatic ring itself.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Bromo (-Br) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, Ortho-para directing |

| Nitro (-NO₂) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly deactivating, Meta directing |

Steric Effects and Their Impact on Reaction Pathways

Steric effects, arising from the spatial arrangement of atoms within a molecule, play a crucial role in determining the regioselectivity and feasibility of reaction pathways for this compound. The presence of two substituents on the benzene ring, in addition to the bulky sulfonyl chloride group, creates steric hindrance that can influence the approach of reagents.

In electrophilic aromatic substitution reactions, while electronic effects are primary directors, steric hindrance can affect the ratio of ortho to para products. researchgate.net For an incoming electrophile, the para position is generally more accessible than the ortho positions, which are sterically hindered by the adjacent sulfonyl chloride and nitro groups.

A notable example of steric hindrance influencing reaction pathways is observed in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Studies have shown that for compounds like 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride, the steric hindrance caused by the ortho-nitro substituent prevents the formation of diaryl disulfones, which are otherwise observed in the reduction of 3-nitro and 4-nitro isomers. magtech.com.cn This suggests that the steric bulk of the ortho-nitro group obstructs the dimerization of the intermediate radicals. Although this compound does not have an ortho-nitro group relative to the sulfonyl chloride, the principle of steric hindrance from the substituents impacting potential reaction intermediates remains relevant.

The sulfonyl chloride group itself is bulky and can sterically hinder reactions at the adjacent positions on the aromatic ring. This steric hindrance, combined with the electronic deactivation of the ring, makes nucleophilic aromatic substitution challenging under normal conditions.

Quantitative Structure-Reactivity Relationships (e.g., Hammett Equation Analysis)

Quantitative structure-reactivity relationships (QSRRs) provide a mathematical framework to correlate the chemical structure of a series of compounds with their reactivity. The Hammett equation is a widely used LFER (Linear Free-Energy Relationship) that describes the influence of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups favor the reaction.

For reactions involving the sulfonyl chloride group, such as solvolysis, the Hammett equation can be applied to understand the electronic effects of the bromo and nitro substituents. Studies on the solvolysis of a series of 4-X-benzenesulfonyl chlorides (where X = MeO, Me, H, Br, and NO₂) have been conducted. For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ value is generally observed, indicating that the reaction is facilitated by electron-withdrawing substituents. This is because these substituents stabilize the developing negative charge in the transition state of the nucleophilic attack on the sulfur atom.

The substituent constants (σ) for the bromo and nitro groups are positive, reflecting their electron-withdrawing nature. The σ value for a para-bromo substituent is approximately +0.23, and for a meta-nitro substituent, it is approximately +0.71. For this compound, the combined electronic effect of these two electron-withdrawing groups would lead to a significantly increased rate of nucleophilic substitution at the sulfur atom compared to unsubstituted benzenesulfonyl chloride.

| Substituent | Position | σ Value |

|---|---|---|

| Bromo (-Br) | para | +0.23 |

| Nitro (-NO₂) | meta | +0.71 |

Formation and Reactivity of Peroxysulfur Intermediates

Information regarding the specific formation and reactivity of peroxysulfur intermediates directly from this compound is not extensively available in the reviewed literature. General reactions of sulfonyl chlorides with nucleophiles such as water, alcohols, and amines are well-documented. While hydrogen peroxide has been used as an oxidant in the synthesis of sulfonyl chlorides from thiols, the reaction of sulfonyl chlorides with peroxide nucleophiles to form stable or reactive peroxysulfur intermediates is a less common and more specialized area of study. The high reactivity of the sulfonyl chloride group, enhanced by the electron-withdrawing substituents in this compound, would likely lead to a facile reaction with a peroxide, but detailed mechanistic studies and characterization of the resulting peroxysulfur species for this specific compound are not readily found in scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl chloride |

| 2-nitrobenzenesulfonyl chloride |

| 2,4-dinitrobenzenesulfonyl chloride |

| 3-nitrobenzenesulfonyl chloride |

| 4-nitrobenzenesulfonyl chloride |

Iv. Advanced Applications in Organic Synthesis and Drug Discovery

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

4-Bromo-3-nitrobenzenesulfonyl chloride serves as a valuable building block in organic synthesis, particularly for constructing complex molecules that feature halogenated and nitrated aromatic moieties. lookchem.com The presence of multiple reactive sites—the sulfonyl chloride, the bromine atom, and the nitro group—allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

The sulfonyl chloride group is a primary site for nucleophilic substitution, readily reacting with amines, alcohols, and thiols. The bromo and nitro groups, being ortho and para directing, influence the regioselectivity of further aromatic substitutions and can themselves be targets for subsequent chemical modifications. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of reactions, such as diazotization or acylation, to introduce further complexity. The bromine atom can be involved in cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

While specific, complex natural product syntheses starting directly from this compound are not extensively documented in readily available literature, its structural motifs are present in various advanced intermediates. The strategic combination of a leaving group (bromine) and a deactivating, meta-directing group (nitro) ortho to a sulfonyl chloride function provides a powerful tool for synthetic chemists to construct polysubstituted aromatic rings with precise control over substituent placement.

Design and Synthesis of Sulfonamide-Containing Compounds

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. This compound is a key reagent for introducing the arylsulfonyl moiety into molecules to create novel sulfonamide derivatives.

The primary route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This compound readily undergoes this reaction to furnish the corresponding N-substituted sulfonamides. The resulting products are often biologically active, with the nature of the amine component playing a crucial role in determining the pharmacological profile.

Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. While specific examples of marketed drugs derived directly from this compound are not prominent, the synthesis of novel sulfonamides for biological screening is a common practice in drug discovery. The bromo and nitro substituents on the aromatic ring of the resulting sulfonamides can significantly influence their physicochemical properties, such as lipophilicity and electronic character, which in turn can affect their biological activity and pharmacokinetic profile.

Table 1: Examples of Biologically Active Sulfonamide Scaffolds

| Sulfonamide Class | Examples of Biological Activities |

|---|---|

| Antibacterial Sulfonamides | Inhibition of dihydropteroate (B1496061) synthase in bacteria |

| Carbonic Anhydrase Inhibitors | Treatment of glaucoma, diuretics |

| COX-2 Inhibitors | Anti-inflammatory and analgesic effects |

| Protease Inhibitors | Antiviral (e.g., HIV protease inhibitors) |

In the pharmaceutical industry, this compound and related compounds are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The sulfonyl chloride moiety allows for the facile introduction of a sulfonamide linkage, which can serve as a key structural element or a linker in a larger drug molecule.

The development of lead compounds in drug discovery often involves the synthesis of a library of related molecules to explore the structure-activity relationship (SAR). The reactivity of this compound makes it an ideal reagent for this purpose. By reacting it with a diverse set of amines, a library of sulfonamides with varying substituents can be rapidly generated and screened for biological activity. Promising "hits" from these screens can then be further optimized to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.

The bromo and nitro groups on the aromatic ring provide handles for further chemical modification during the lead optimization phase. For example, the bromine atom can be replaced with other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized. This modular approach allows for the systematic exploration of the chemical space around a lead compound to identify candidates with the desired therapeutic profile.

Application in Nucleic Acid Chemistry

Arenesulfonyl chlorides have historically played a significant role in the chemical synthesis of oligonucleotides, particularly in the phosphotriester method. They function as activating agents for the phosphate (B84403) group, facilitating the formation of the crucial phosphodiester linkage between nucleosides.

In the phosphotriester approach to oligonucleotide synthesis, a phosphodiester component is coupled with a nucleosidic alcohol. This reaction requires an activating agent to convert the relatively unreactive phosphodiester into a more electrophilic species. Arylsulfonyl chlorides, including derivatives like 4-bromobenzenesulfonyl chloride and various nitrobenzenesulfonyl chlorides, have been investigated for this purpose.

The presumed mechanism involves the reaction of the arylsulfonyl chloride with the phosphodiester to form a mixed phosphoric-sulfonic anhydride (B1165640). This mixed anhydride is highly reactive and readily undergoes nucleophilic attack by the hydroxyl group of the incoming nucleoside, leading to the formation of the desired phosphotriester linkage.

While the use of this compound itself is not as commonly cited as other arylsulfonyl chlorides like mesitylene-2-sulfonyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride, the principles of its reactivity are analogous. The electron-withdrawing nature of the nitro and bromo substituents would be expected to enhance the electrophilicity of the sulfur atom, potentially leading to a more potent activating agent. However, highly reactive activating agents can sometimes lead to side reactions, which has led to the development of alternative activating agents with a more balanced reactivity profile.

The formation of the phosphotriester linkage using arylsulfonyl chlorides is believed to proceed through a reactive intermediate, the mixed phosphoric-sulfonic anhydride. This intermediate is generally not isolated but is formed in situ. Upon formation, it can react with a nucleophilic catalyst, such as N-methylimidazole, to generate an even more reactive phosphomonium salt. This species is then attacked by the hydroxyl group of the second nucleoside to form the phosphotriester.

While detailed mechanistic studies specifically employing this compound are not widely reported, the general mechanism established for other arylsulfonyl chlorides provides a solid framework for understanding its role in phosphotriester linkage formation.

Synthesis of Diverse Heterocyclic Scaffolds

This compound serves as a versatile reagent in the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. Its bifunctional nature, possessing a reactive sulfonyl chloride group and a variously substituted aromatic ring, allows for its incorporation into a wide array of cyclic structures.

Incorporation into Quinazoline (B50416) Derivatives

The quinazoline framework is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The synthesis of quinazoline-sulfonamide hybrids is a key strategy for developing new therapeutic agents, including those with anticancer properties. nih.gov Arylsulfonyl chlorides are crucial reagents in this process.

A general and effective method involves the reaction of an amino-substituted quinazoline with an arylsulfonyl chloride, such as this compound, in the presence of a base. cbijournal.com For instance, the reaction of 2-chloro-6,7-dimethoxyquinazolin-4-amine with various aryl sulfonyl chlorides in a mixture of DMF and THF using sodium hydride as a base yields the corresponding N-(2-chloro-6,7-dimethoxyquinazolin-4-yl)benzenesulfonamides. cbijournal.com This straightforward sulfonylation reaction attaches the 4-bromo-3-nitrophenylsulfonyl moiety to the quinazoline core, creating a novel hybrid molecule. The substituents on the benzenesulfonyl chloride ring (bromo and nitro groups) can significantly influence the physicochemical properties and biological activity of the final compound, making this compound a valuable building block for generating libraries of quinazoline derivatives for drug discovery screening. nih.gov

Preparation of Substituted Selenophenes

Selenophenes, the selenium analogs of thiophenes, are an important class of heterocyles used in the development of pharmaceuticals and organic electronic materials. researchgate.net While numerous methods exist for the synthesis of selenophene (B38918) rings and their derivatives, the direct application of this compound in these synthetic routes is not extensively documented in the reviewed literature.

Established methods for preparing substituted selenophenes often involve intramolecular cyclization of selenium-functionalized precursors or palladium-catalyzed cross-coupling reactions. nih.gov For example, halogenated selenophenes can be prepared via copper-catalyzed cyclization of selenoenynes. nih.gov While arylsulfonyl chlorides are not typically used as direct cyclization promoters in these pathways, the structural motifs of this compound could be incorporated through multi-step sequences. One potential, though underexplored, route could involve the conversion of the sulfonyl chloride into a different functional group, such as a thiol or a selenol, which could then participate in established cyclization reactions to form a selenophene ring fused or substituted with the 4-bromo-3-nitrophenyl group.

Regioselective C-Sulfonylation of Pyridine (B92270) Derivatives

The direct and regioselective functionalization of pyridine rings is a significant challenge in organic synthesis due to the electron-deficient nature of the heterocycle. While methods for C-H alkylation and arylation are established, direct C-H sulfonylation is less common. nih.gov However, the introduction of a sulfonyl group onto a pyridine ring is of great interest for modifying the properties of pyridine-based compounds in medicinal and materials chemistry.

Research has demonstrated the feasibility of palladium-catalyzed C-H sulfonylation of other aromatic systems, such as azobenzenes, using arylsulfonyl chlorides as the sulfonylating agent. nih.gov This suggests a potential pathway for the C-H sulfonylation of pyridine derivatives. A hypothetical reaction could involve the palladium-catalyzed coupling of a substituted pyridine with this compound to regioselectively install the 4-bromo-3-nitrophenylsulfonyl group onto the pyridine ring. Another approach involves the reaction of heterocyclic thioamides with sulfonyl azides to regioselectively produce N-sulfonyl amidines. beilstein-journals.org While not a direct C-sulfonylation, this method allows for the attachment of a sulfonyl group to a pyridine derivative. The development of a direct C-sulfonylation method using reagents like this compound would represent a significant advancement in the functionalization of this important heterocycle.

Utilization in Analytical Chemistry for Derivatization Reactions

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key technique used to enhance the detection and separation of analytes. sdiarticle4.comresearchgate.net Arylsulfonyl chlorides are a well-established class of derivatizing agents, reacting with primary and secondary amines, phenols, and thiols to form stable sulfonamide or sulfonate ester derivatives. sdiarticle4.com

This compound is a potentially powerful derivatization reagent due to the specific properties conferred by its substituents. The primary purpose of derivatization is often to attach a chromophore (a light-absorbing group) or a fluorophore to an analyte that otherwise lacks a suitable detection signal. researchgate.net

Chromophoric Labeling : The nitro group (NO₂) on the aromatic ring of this compound acts as a strong chromophore. When this molecule reacts with a target analyte (e.g., an amino acid), the resulting derivative can be readily detected by UV-Vis spectrophotometry, a common detection method in HPLC. sdiarticle4.com

Mass Spectrometric Detection : The presence of a bromine atom is highly advantageous for mass spectrometry (MS) detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum of the derivatized analyte, with two peaks of almost equal intensity separated by two mass units (M and M+2). This distinctive signature serves as an excellent confirmation of the presence of the derivatized molecule, aiding in compound identification and reducing ambiguity.

The sulfonyl chloride group itself is highly reactive towards nucleophilic functional groups like amines, ensuring a rapid and often quantitative derivatization reaction under mild conditions, typically at a slightly alkaline pH. sdiarticle4.com

| Derivatizing Agent Class | Target Functional Groups | Detection Enhancement | Example Reagent |

|---|---|---|---|

| Arylsulfonyl Chlorides | Primary & Secondary Amines, Phenols | UV-Vis Absorbance, Fluorescence, MS Isotope Pattern | This compound, Dansyl chloride sdiarticle4.com |

| Acyl Chlorides | Amines, Alcohols | UV-Vis Absorbance | Benzoyl chloride nih.govresearchgate.net |

| Isothiocyanates | Primary Amines | UV-Vis Absorbance | Phenylisothiocyanate academicjournals.org |

| Aldehydes | Primary Amines | Fluorescence | o-Phthalaldehyde (OPA) academicjournals.org |

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound suggests several potential applications in the fields of materials science and polymer chemistry, primarily leveraging the reactivity of the sulfonyl chloride group and the properties of the substituted aromatic ring.

Polymer Synthesis and Modification : Benzenesulfonyl chlorides have been shown to act as effective chain transfer agents in the free-radical polymerization of monomers like styrene. researchgate.net In this role, this compound could be used to control the molecular weight of polymers. The process results in polymer chains with a phenylsulfonyl group at one end and a chlorine atom at the other, which can be used for further modifications, such as in atom transfer radical polymerization (ATRP) to create block copolymers. researchgate.net Additionally, some sulfonyl chlorides can undergo solid-state thermal polymerization to form polysulfonamides, suggesting a route to new polymer structures. researchgate.net

Functional Coatings and Self-Assembled Monolayers (SAMs) : Nitro-substituted aromatic compounds with sulfur-containing linkers have been investigated for their ability to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. nih.gov While the existing research often focuses on sulfenyl chlorides (R-S-Cl), the principle could be extended to sulfonyl chloride derivatives. The 4-bromo-3-nitrophenyl moiety, when anchored to a surface, could impart specific properties such as altered surface energy, refractive index, or electrochemical behavior. These functionalized surfaces have potential applications in sensors, electronics, and biocompatible coatings.

High-Performance Polymers : The rigid, substituted aromatic core of the molecule could be incorporated into polymer backbones to enhance their thermal stability and mechanical properties. The bromo and nitro groups offer sites for further chemical modification of the resulting polymer, allowing for the fine-tuning of its properties, such as solubility, flame retardancy (due to bromine), or optical characteristics (due to the nitro group).

| Potential Application Area | Role of this compound | Resulting Material/Property |

|---|---|---|

| Polymer Synthesis | Chain transfer agent in radical polymerization researchgate.net | Molecular weight control; functional polymer end-groups for block copolymers. |

| Polymer Synthesis | Monomer for polycondensation researchgate.net | High-performance polysulfonamides with enhanced thermal stability. |

| Surface Modification | Precursor for Self-Assembled Monolayers (SAMs) nih.gov | Ordered, functional thin films on surfaces with tailored properties. |

| Functional Polymers | Additive or co-monomer | Polymers with modified refractive index, flame retardancy, or chemical reactivity. |

V. Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-bromo-3-nitrobenzenesulfonyl chloride in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each atom in the molecule can be mapped.

The ¹H NMR spectrum of this compound is predicted to display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. Three distinct signals corresponding to the aromatic protons (H-2, H-5, and H-6) would be observed. The electronic effects of the substituents—the electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups, and the halogen bromo (-Br) group—dictate the chemical shifts (δ) of these protons. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing furthest downfield. The coupling between adjacent protons would result in a distinct splitting pattern, likely an AMX or ABX system, allowing for unambiguous assignment.

Similarly, the ¹³C NMR spectrum would show six unique signals for the six aromatic carbons. The carbons directly attached to the electronegative substituents (C-1, C-3, C-4) would exhibit significant downfield shifts. The chemical shifts provide critical information about the electronic environment of each carbon atom within the aromatic ring.

Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.3 - 8.6 | d (doublet) | J ≈ 2.0-2.5 Hz (meta coupling to H-6) |

| H-6 | 8.0 - 8.2 | dd (doublet of doublets) | J ≈ 8.5-9.0 Hz (ortho coupling to H-5), J ≈ 2.0-2.5 Hz (meta coupling to H-2) |

| H-5 | 7.8 - 8.0 | d (doublet) | J ≈ 8.5-9.0 Hz (ortho coupling to H-6) |

Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on substituent effects and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SO₂Cl) | 142 - 145 |

| C-2 (C-H) | 128 - 132 |

| C-3 (C-NO₂) | 148 - 152 |

| C-4 (C-Br) | 125 - 128 |

| C-5 (C-H) | 135 - 138 |

| C-6 (C-H) | 124 - 127 |

To confirm the assignments made from 1D NMR and to establish the complete bonding framework, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-5 and H-6, confirming their ortho relationship (three-bond coupling). rsc.org A weaker cross-peak might also be observed between H-2 and H-6, indicative of their meta relationship (four-bond coupling). rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of the protonated carbons (C-2, C-5, and C-6) by linking their known proton chemical shifts to their corresponding carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically two- and three-bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for identifying the quaternary (non-protonated) carbons and assembling the molecular fragments. For instance, correlations would be expected from H-2 to the quaternary carbons C-4 (C-Br) and C-6, and from H-5 to C-1 (C-SO₂Cl) and C-3 (C-NO₂). These correlations provide definitive proof of the substituent placement on the benzene ring.

In substituted benzenesulfonyl derivatives, hindered rotation around the C-S bond can lead to the existence of distinct rotational isomers, or rotamers. This phenomenon can be investigated using Variable Temperature (VT) NMR. scielo.br For this compound, the presence of bulky ortho substituents (nitro and sulfonyl chloride groups) could create a significant energy barrier to rotation.

At low temperatures, this rotation may be slow on the NMR timescale, resulting in the appearance of separate signals for each rotamer. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, time-averaged signal. rit.edu By analyzing the NMR spectra at different temperatures, researchers can determine the thermodynamic parameters for this dynamic process, such as the Gibbs free energy of activation (ΔG‡) for the rotational barrier. rit.edursc.org

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

The FT-IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to its key functional groups.

Sulfonyl Group (S=O): The sulfonyl chloride group gives rise to two very strong and characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). These are typically among the most intense bands in the IR spectrum.

Nitro Group (N-O): The nitro group also exhibits strong asymmetric and symmetric stretching vibrations, which are reliable diagnostic peaks.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration appears in the far-infrared or fingerprint region of the spectrum. Its position can be influenced by coupling with other vibrations.

Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on established literature values.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch (νas) | 1370 - 1390 | Strong |

| Symmetric Stretch (νs) | 1175 - 1195 | Strong | |

| Nitro (N-O) | Asymmetric Stretch (νas) | 1520 - 1550 | Strong |

| Symmetric Stretch (νs) | 1340 - 1360 | Strong | |

| Carbon-Bromine (C-Br) | Stretch (ν) | 500 - 650 | Medium-Strong |

| Sulfur-Chlorine (S-Cl) | Stretch (ν) | 550 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₃BrClNO₄S), the molecular weight is approximately 300.51 g/mol . achemblock.com

The mass spectrum would show a complex molecular ion peak ([M]⁺•) due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). ulethbridge.ca This results in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities determined by the isotopic ratios.

Electron ionization (EI) would cause the molecular ion to undergo fragmentation, providing valuable structural information. The fragmentation pattern is predicted by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments.

Plausible Fragmentation Pathway:

Loss of a chlorine radical: [M - Cl]⁺

Loss of sulfur dioxide: [M - SO₂]⁺•

Loss of a nitro group: [M - NO₂]⁺

Loss of a bromine radical: [M - Br]⁺

Predicted Key Ions in the Mass Spectrum of this compound m/z values are calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl).

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₆H₃⁷⁹Br³⁵ClNO₄S]⁺• | 300 | Molecular Ion |

| [M-Cl]⁺ | [C₆H₃⁷⁹BrNO₄S]⁺ | 265 | Loss of Chlorine radical |

| [M-NO₂]⁺ | [C₆H₃⁷⁹Br³⁵ClSO₂]⁺ | 254 | Loss of Nitrogen dioxide radical |

| [M-SO₂]⁺• | [C₆H₃⁷⁹Br³⁵ClNO₂]⁺• | 236 | Loss of Sulfur dioxide |

| [M-Br]⁺ | [C₆H₃³⁵ClNO₄S]⁺ | 221 | Loss of Bromine radical |

| [C₆H₃⁷⁹Br³⁵Cl]⁺• | [C₆H₃⁷⁹Br³⁵Cl]⁺• | 190 | Loss of SO₂ and NO₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₃BrClNO₄S), HRMS is used to confirm its elemental formula by determining its exact mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern that further aids in confirming the compound's identity.

The theoretical exact mass is calculated based on the most abundant isotopes of each element. This experimentally determined value is then compared to the calculated value, with a minimal mass error (typically in the parts-per-million range) confirming the elemental composition.

Table 1: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃BrClNO₄S |

| Calculated Exact Mass | 299.8685 |

Note: The exact mass can vary slightly based on the specific isotopes measured.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern. From this pattern, a detailed model of the electron density can be constructed, revealing the atomic positions, connectivity, and stereochemistry.

While this compound is a known reagent, detailed crystallographic studies dedicated solely to elucidating its solid-state structure are not widely reported in publicly accessible research literature. Such a study, were it to be performed, would provide invaluable information on its molecular geometry and packing in the solid state.

A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles. This data would offer a definitive look at the molecule's geometry. Key parameters of interest would include the C-S, S-O, and S-Cl bond lengths of the sulfonyl chloride group, the C-N and N-O bond lengths of the nitro group, and the C-Br bond length. The angles between these bonds and the torsional angles describing the orientation of the sulfonyl chloride and nitro groups relative to the benzene ring would reveal steric strain and electronic effects.

Table 2: Hypothetical Key Structural Parameters from X-ray Crystallography

| Parameter | Expected Range / Feature | Significance |

|---|---|---|

| C-S Bond Length | ~1.77 Å | Indicates the strength of the link between the phenyl ring and the sulfur atom. |

| S-Cl Bond Length | ~2.07 Å | Characterizes the reactive sulfonyl chloride functional group. |

| S=O Bond Lengths | ~1.43 Å | Double bond character of the sulfonyl oxygens. |

| C-NO₂ Torsional Angle | Variable | Shows the degree of twisting of the nitro group out of the plane of the benzene ring due to steric hindrance. |

Note: The values in this table are illustrative, based on typical values for similar functional groups, as specific experimental data for this compound is not available.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by various intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the polar nitro and sulfonyl chloride groups), and π-π stacking interactions between the aromatic rings. Understanding these forces is critical for predicting physical properties like melting point, solubility, and crystal morphology. The analysis would identify the key non-covalent interactions that direct the supramolecular assembly of this compound in the solid state.

Quantum Chemical Studies

Quantum chemical studies, particularly those employing computational methods, provide a theoretical framework for understanding the electronic structure and chemical behavior of molecules. These calculations can predict properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to model its geometry, vibrational frequencies, and electronic properties. By mapping the electron density distribution, one can identify regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting its reactivity; for instance, the electrophilic nature of the sulfur atom in the sulfonyl chloride group can be quantified, explaining its susceptibility to nucleophilic attack. Similarly, the electron-withdrawing effects of the nitro and bromo substituents on the aromatic ring can be analyzed to predict its behavior in substitution reactions.

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

A computational analysis would likely show that the LUMO is localized around the nitro group and the sulfonyl chloride moiety, indicating these are the primary sites for nucleophilic attack. The HOMO would likely be distributed across the π-system of the benzene ring. Analysis of the overlap between relevant π* and σ* orbitals would further elucidate the pathways for chemical reactions, such as the cleavage of the S-Cl bond during sulfonamide formation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Computational Modeling of Reaction Pathways and Transition States

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfonyl sulfur atom, which is susceptible to nucleophilic attack. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the mechanisms of such reactions at an atomic level. nih.govresearchgate.net These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of the reaction pathway.

For analogous arenesulfonyl chlorides, DFT calculations have been employed to distinguish between different mechanistic possibilities, such as a concerted SN2-like mechanism versus a stepwise addition-elimination pathway. mdpi.com In the case of nucleophilic substitution at the sulfonyl sulfur, calculations often reveal a double-well potential energy surface, which is characteristic of a synchronous SN2 mechanism. mdpi.com This involves the formation of ion-dipole complexes between the reactant and the nucleophile before reaching a single transition state. mdpi.com

The presence of the electron-withdrawing nitro group and the bromine atom on the benzene ring of this compound significantly influences its reactivity. Computational studies on substituted nitroaromatic compounds have shown that such substituents can activate the ring towards nucleophilic attack. nih.govresearchgate.net DFT calculations can quantify these electronic effects, predicting how they modulate the energy of the transition state and, consequently, the reaction rate. For instance, the position of the nitro group is critical; studies on nitro-substituted benzenesulfonyl chlorides have revealed that ortho and para nitro groups can facilitate the dissociation of the S-Cl bond upon reduction through resonance stabilization of the resulting radical, a detail that can be meticulously explored through computational models. researchgate.netscholaris.ca

A hypothetical reaction pathway for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) can be modeled to determine key energetic parameters.

Table 1: Hypothetical DFT Calculation Results for Nucleophilic Substitution

| Parameter | Description | Estimated Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | Varies with nucleophile |

| ΔH‡ | Enthalpy of Activation | Varies with nucleophile |

| TΔS‡ | Entropic Contribution to Activation | Typically negative for bimolecular reactions |

| TS Geometry | Geometry of the Transition State | Trigonal bipyramidal sulfur center |

Note: The values in this table are illustrative and would require specific DFT calculations for a given reaction.

By analyzing the geometry of the calculated transition state, researchers can gain insights into the bonding changes occurring during the reaction. For sulfonyl chlorides, a trigonal bipyramidal transition state is often favored for nucleophilic attack. mdpi.com

Molecular Modeling and Docking Studies of Derived Compounds

Derivatives of this compound, particularly sulfonamides synthesized from it, are of significant interest in medicinal chemistry. Molecular modeling and docking studies are pivotal in evaluating their potential as inhibitors of various biological targets, such as enzymes and receptors. e-nps.or.kr

Prediction of Ligand-Receptor Interactions for Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. e-nps.or.kr This method is instrumental in structure-based drug design, where the three-dimensional structure of a biological target is known. nih.govstanford.edu For sulfonamide derivatives of this compound, docking studies can predict their binding affinity and mode of interaction with target proteins.

These simulations can reveal crucial ligand-receptor interactions, such as:

Hydrogen Bonds: Essential for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Contribute significantly to binding affinity.

Van der Waals Forces: Fine-tune the complementarity between the ligand and the receptor.

π-π Stacking and π-Alkyl Interactions: Often observed with aromatic moieties. e-nps.or.kr

For example, in the context of enzyme inhibition, docking studies can elucidate how a sulfonamide derivative might interact with the active site residues of an enzyme. e-nps.or.kr By analyzing the docking scores and the predicted binding poses, researchers can prioritize compounds for synthesis and biological testing.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119 | Coordination with Zinc, Hydrogen Bonds |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Hydrophobic Interactions |

| Protein Kinase B | -7.9 | Lys179, Glu228, Asp292 | Hydrogen Bonds, π-Alkyl Interactions |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies.

Rational Design of New Chemical Entities

The insights gained from molecular modeling and docking studies form the basis for the rational design of new chemical entities (NCEs) with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org By understanding the structure-activity relationships (SAR) at a molecular level, medicinal chemists can make informed decisions about which modifications to the lead compound are likely to enhance its biological activity. nih.gov

For instance, if docking studies reveal an unoccupied hydrophobic pocket in the vicinity of the ligand, a medicinal chemist might decide to introduce a lipophilic group to the sulfonamide scaffold derived from this compound to exploit this interaction and increase binding affinity. nih.gov This iterative process of computational analysis, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

The ultimate goal is to design molecules that exhibit high affinity and specificity for their intended target, thereby maximizing therapeutic efficacy while minimizing off-target effects. nih.gov Computational approaches play an indispensable role in navigating the vast chemical space to identify promising NCEs derived from versatile scaffolds like this compound.

Vi. Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Methods for Functionalization

Future research is poised to unlock the full synthetic potential of 4-bromo-3-nitrobenzenesulfonyl chloride through the exploration of novel catalytic functionalization strategies. The strategic location of the bromo, nitro, and sulfonyl chloride groups invites the development of selective catalytic systems that can target each site with high precision.

A significant area of investigation will likely involve advanced palladium-catalyzed cross-coupling reactions. While foundational techniques like Suzuki, Heck, and Sonogashira couplings are established for aryl bromides, future work will likely focus on developing more robust catalyst systems that can tolerate the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups, which can often complicate catalytic cycles. nobelprize.orgyoutube.comyoutube.com The aim will be to introduce a diverse array of substituents, thereby creating libraries of complex molecules from a single starting material.

Copper-catalyzed reactions are emerging as a cost-effective and powerful alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The application of modern copper catalysis to this compound could provide novel pathways for its derivatization. Additionally, the selective catalytic reduction of the nitro group to an amino group is a key transformation that opens up a vast landscape of subsequent chemical modifications, including diazotization-based reactions. The development of chemoselective catalysts that can perform this reduction without affecting the sulfonyl chloride or bromo functionalities is a critical research objective.

Interactive Data Table: Potential Catalytic Functionalization Reactions

| Reaction Type | Target Site | Potential Catalyst | Introduced Group |

| Suzuki Coupling | C-Br | Palladium-based | Aryl, Heteroaryl |

| Heck Coupling | C-Br | Palladium-based | Alkene |

| Sonogashira Coupling | C-Br | Palladium/Copper | Alkyne |

| Buchwald-Hartwig Amination | C-Br | Palladium-based | Amine |

| Nitro Group Reduction | -NO2 | Heterogeneous (e.g., Pd/C) | Amine |

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Future research on this compound is expected to contribute significantly to this field.

A primary strategy will involve the use of the sulfonyl chloride group as a handle to introduce chirality. By reacting it with enantiopure amines or alcohols, chiral sulfonamides and sulfonate esters can be formed. These derivatives can then serve as chiral auxiliaries, guiding the stereochemical outcome of subsequent reactions at other positions on the aromatic ring or on substituents introduced through functionalization. nih.gov

Furthermore, there is a growing interest in the development of catalytic enantioselective reactions where derivatives of this compound act as substrates. For instance, the asymmetric transformation of functional groups introduced via the methods described in the previous section would be a powerful tool for generating chiral molecules. Methodologies such as the three-component synthesis of enantioenriched homopropargylic sulfonamides could be adapted for derivatives of this compound. nih.gov The unique electronic and steric environment provided by the bromo and nitro substituents could lead to novel stereochemical outcomes. The field of axially chiral sulfonamides, which are of interest as chiral ligands and catalysts, also presents a promising area for exploration with this particular scaffold. researchgate.net

Expansion into Supramolecular Chemistry and Advanced Materials

The inherent structural and electronic properties of this compound make it an attractive building block for the construction of supramolecular assemblies and advanced functional materials.

In supramolecular chemistry, the focus will be on designing derivatives that can participate in predictable and controlled non-covalent interactions. The sulfonamide moiety is a robust hydrogen-bonding unit, while the bromine atom is an effective halogen bond donor. By strategically combining these interactions, it is possible to engineer the self-assembly of molecules into complex, higher-order structures such as tapes, rosettes, and porous networks. The study of crystal packing in analogous bromo-benzenesulfonamide systems has already demonstrated the directional and stabilizing influence of these intermolecular forces. researchgate.netnih.gov

In the domain of materials science, this compound is a candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs). researchgate.netrsc.orgnih.gov Its derivatives can be designed as monomers for polymerization, leading to materials with tailored thermal, electronic, and mechanical properties. The bromo and nitro groups can also be utilized for post-synthetic modification of these materials. For MOF synthesis, ligands derived from this compound could be used to construct porous frameworks with potential applications in gas storage, separation, and catalysis. The functional groups within the pores could be modified to create specific binding sites or catalytic centers.

Synergistic Approaches in Chemical Biology and Rational Drug Design

The 4-bromo-3-nitrobenzenesulfonyl scaffold is a promising starting point for the development of new therapeutic agents and chemical tools for biological research. The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs.

In the field of chemical biology, derivatives of this compound can be developed as molecular probes. The reactive sulfonyl chloride can be used to covalently label proteins, enabling the identification of drug targets or the study of enzyme mechanisms.

Interactive Data Table: Potential Biological Applications of Derivatives

| Derivative Class | Potential Application | Key Functional Group(s) |

| Diverse Sulfonamides | Enzyme Inhibition (e.g., kinases, proteases) | Sulfonamide, varied C4-substituent |

| Hypoxia-activated Prodrugs | Targeted Cancer Therapy | Nitro, Sulfonamide |

| Covalent Probes | Target Identification and Validation | Sulfonyl chloride |

Environmental Impact and Sustainability in Production Processes

A crucial aspect of future research will be to enhance the sustainability of the synthesis of this compound. Traditional manufacturing processes for aromatic sulfonyl chlorides often rely on harsh reagents, such as chlorosulfonic acid, and can generate substantial waste streams.

The development of greener synthetic methodologies will be a major focus. This includes the investigation of solid acid catalysts to minimize the use of corrosive liquids and the design of catalytic processes that improve atom economy and reduce the generation of byproducts. The effectiveness of these new methods will be rigorously assessed using established green chemistry metrics, such as the E-Factor and Process Mass Intensity (PMI), to quantify their environmental performance. nih.govscientificupdate.commdpi.comresearchgate.netrsc.org

A holistic approach, such as a comprehensive Life Cycle Assessment (LCA), will be necessary to understand the full environmental footprint of the production process. This analysis will encompass everything from the sourcing of raw materials to the disposal of the final product and any associated waste. Furthermore, studies on the biodegradability and ecotoxicity of this compound and its downstream products will be essential for a complete environmental risk assessment. The ultimate goal is to develop production pathways that are not only efficient and cost-effective but also environmentally benign and sustainable in the long term.

常见问题

What are the optimal synthetic routes for preparing 4-bromo-3-nitrobenzenesulfonyl chloride, and how can competing side reactions be minimized?

Basic: